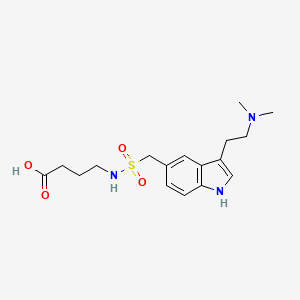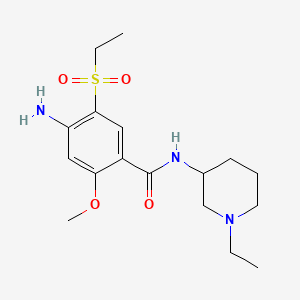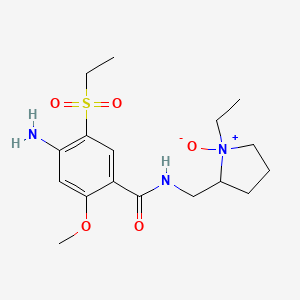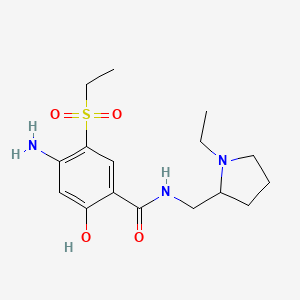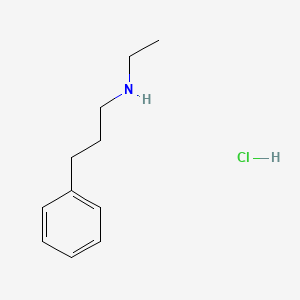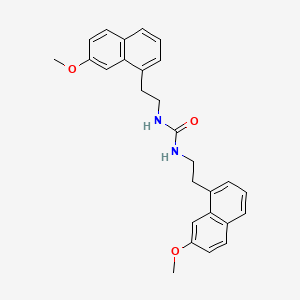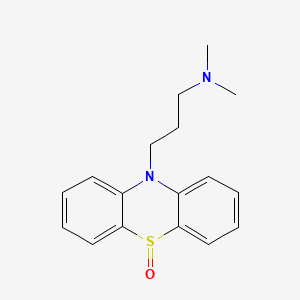
Promazina sulfóxido
Descripción general
Descripción
Promazine Sulfoxide is a metabolite of Chlorpromazine and an impurity of Promazine. Both Chlorpromazine and Promazine are antipsychotic drugs.
A metabolite of Chlorpromazine. Chlorpromazine is an antipsychotic medication. It can be used to treat psychotic disorders such as schizophrenia.
Aplicaciones Científicas De Investigación
Toxicología y efectos de sobredosis
El promazina sulfóxido se ha asociado con toxicidades después de una sobredosis. En una revisión retrospectiva de 156 pacientes que experimentaron sobredosis orales agudas de una sola sustancia con promazina, se informaron tres casos:
Métodos de cuantificación
Los investigadores han propuesto un método para la cuantificación simultánea del clorhidrato de promazina y su derivado sulfóxido. La espectroscopia UV derivada permite la cuantificación del clorhidrato de promazina en presencia de sulfóxido y viceversa. Se establecen parámetros matemáticos para generar espectros derivados de estos analitos {svg_2}. La cuantificación del sulfóxido específicamente implica la aplicación de espectros de tercera derivada basados en medidas de la amplitud a 342-344 nm {svg_3}.
Sistemas de liberación controlada de fármacos
El this compound puede encontrar aplicaciones en sistemas de liberación controlada de fármacos. La administración tópica de fármacos, en particular, ofrece beneficios como la prevención de cambios en las concentraciones plasmáticas, las alteraciones del pH gástrico y el metabolismo de primer paso en el hígado. En comparación con la administración oral e inyectable de fármacos, los sistemas tópicos pueden mejorar la eficacia del fármaco y minimizar los efectos secundarios sistémicos {svg_4}.
Mecanismo De Acción
Target of Action
Promazine Sulfoxide, also known as N,N-dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine, primarily targets dopamine receptors in the brain . It is an antagonist at types 1, 2, and 4 dopamine receptors, 5-HT receptor types 2A and 2C, muscarinic receptors 1 through 5, alpha(1)-receptors, and histamine H1-receptors . These receptors play a crucial role in transmitting signals between brain cells .
Mode of Action
Promazine Sulfoxide acts by blocking a variety of receptors in the brain, particularly dopamine receptors . This blocking action prevents dopamine, a neurotransmitter, from binding to its receptors, thereby inhibiting the transmission of signals between neurons . This results in a reduction in psychomotor agitation .
Biochemical Pathways
The primary metabolic pathway of Promazine Sulfoxide involves N-demethylation , which is the most thermodynamically and kinetically feasible pathway . This process leads to the formation of mono-N-desmethylchlorpromazine, which can undergo further demethylation to form di-N-desmethylchlorpromazine . Additionally, Promazine Sulfoxide can undergo 5-sulfoxidation .
Pharmacokinetics
Promazine Sulfoxide exhibits multicompartmental pharmacokinetics . The elimination half-life ranges from 5.16 to 8.88 hours . The systemic clearance is somewhat less variable, with a value of 76.6 l·h −1 . The compound’s bioavailability is very low (4–38%) and dose-dependent, with high within-subject and between-subject variances .
Result of Action
The molecular and cellular effects of Promazine Sulfoxide’s action primarily involve the reduction of psychomotor agitation . By blocking dopamine receptors, the compound inhib
Propiedades
IUPAC Name |
N,N-dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-18(2)12-7-13-19-14-8-3-5-10-16(14)21(20)17-11-6-4-9-15(17)19/h3-6,8-11H,7,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHDHDWHIWBNHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2S(=O)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301021656 | |
| Record name | Promazine sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301021656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146-21-4 | |
| Record name | Promazine sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301021656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


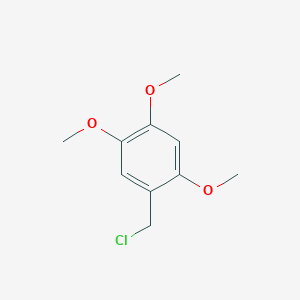

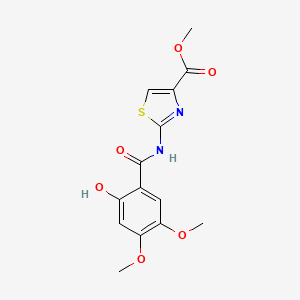

![[3-[2-(Dimethylamino)ethyl]-5-(pyrrolidin-1-ylsulfonylmethyl)indol-1-yl]methanol](/img/structure/B602149.png)
